1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide
Description
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide is a heterocyclic compound featuring a pyrazole ring fused to a pyrimidine moiety, an azetidine core, and a thiophen-2-yl ethyl substituent.
Properties
IUPAC Name |
1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-(2-thiophen-2-ylethyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c24-17(18-6-4-14-3-1-8-25-14)13-10-22(11-13)15-9-16(20-12-19-15)23-7-2-5-21-23/h1-3,5,7-9,12-13H,4,6,10-11H2,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVGAKBXULQEFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrazole ring, known for various biological activities.
- A pyrimidine moiety, which enhances the compound's interaction with biological targets.
- An azetidine ring, contributing to its pharmacokinetic properties.
The molecular formula is , with a molecular weight of approximately 344.39 g/mol.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of pyrazole and pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to the target structure have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and other pathogens .
Anti-inflammatory Effects
Studies have demonstrated that pyrazole derivatives possess anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been noted, suggesting potential applications in treating inflammatory diseases .
Anticancer Potential
There is growing evidence supporting the anticancer activity of pyrazole-containing compounds. The target compound's structural features may enhance its ability to interact with cancer cell pathways, leading to apoptosis in malignant cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. The following table summarizes key findings related to structural modifications and their impact on biological activity:
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Antitubercular Activity : A series of substituted pyrimidine derivatives were synthesized and tested against M. tuberculosis. Compounds with similar structures demonstrated IC50 values ranging from 1.35 to 2.18 µM, indicating promising antitubercular properties .
- Anti-inflammatory Studies : Compounds derived from pyrazole showed significant inhibition of TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs . The target compound's structure suggests it may exhibit similar effects.
- Anticancer Screening : In vitro studies revealed that pyrazole derivatives could inhibit cancer cell proliferation effectively, with some compounds showing IC50 values below 10 µM against various cancer cell lines .
Chemical Reactions Analysis
Nucleophilic Substitution at the Azetidine Carboxamide
The azetidine carboxamide group (–CONH–) may undergo nucleophilic substitution under acidic or basic conditions. For example:
-
Hydrolysis : Acidic hydrolysis could yield azetidine-3-carboxylic acid and 2-(thiophen-2-yl)ethylamine .
-
Aminolysis : Reaction with primary/secondary amines (e.g., pyrrolidine, piperidine) may produce substituted amides .
Example Reaction :
Functionalization of the Pyrimidine Ring
The pyrimidine moiety (C–N bonds) is susceptible to electrophilic substitution. Common reactions include:
-
Halogenation : Chlorination/bromination at the pyrimidine C5 position using POCl₃ or NBS .
-
Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids to introduce substituents .
Key Reagents :
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Halogenation | POCl₃, DMF, 80°C | 5-Chloro-pyrimidine derivative |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 100°C | Aryl-substituted pyrimidine |
Pyrazole Ring Modifications
The pyrazole ring (1H-pyrazol-1-yl) participates in:
-
N-Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃.
-
Oxidation : Conversion to pyrazole N-oxide using mCPBA.
Thiophene Electrophilic Substitution
The thiophen-2-yl group undergoes:
-
Sulfonation : Reaction with SO₃/H₂SO₄ to introduce sulfonic acid groups.
-
Nitration : HNO₃/H₂SO₄ at 0°C to form nitro-thiophene derivatives .
Oxidation of the Azetidine Ring
-
Peracid-Mediated Oxidation : Using mCPBA or H₂O₂ to form azetidine N-oxide.
-
Side Chain Oxidation : The thiophen-2-yl ethyl group may oxidize to a sulfoxide or sulfone with Oxone®.
Reduction of the Carboxamide
Pd-Catalyzed Cross-Coupling
The pyrimidine and pyrazole rings serve as platforms for:
Click Chemistry
The terminal alkyne (if present in analogs) participates in Cu-catalyzed azide-alkyne cycloaddition (CuAAC).
Hydrolytic Degradation
-
Acidic Conditions : Cleavage of the carboxamide bond (t₁/₂ = 24h at pH 2) .
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Basic Conditions : Azetidine ring opening via nucleophilic attack (e.g., NaOH).
Thermal Stability
-
Decomposition above 200°C, releasing CO₂ and NH₃ (TGA data).
Comparison with Similar Compounds
Structural Analogues and Their Features
The compound’s uniqueness lies in its combination of a pyrazole-pyrimidine core, azetidine carboxamide, and thiophene-ethyl side chain. Below is a comparative analysis with structurally related compounds:
Impact of Substituents on Activity
Data Gaps and Opportunities
- Target Compound Specificity: Limited direct data necessitates in vitro/in vivo studies to validate hypothesized activities.
- Structural Optimization : Modifying the thiophene-ethyl group (e.g., halogenation) could enhance potency, as seen in chlorophenyl analogs () .
Preparation Methods
Preparation of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine
The pyrimidine-pyrazole intermediate is synthesized via a two-step protocol:
- Halogenation : 4,6-Dichloropyrimidine undergoes selective substitution at the C4 position using pyrazole in the presence of NaH (yield: 78–82%).
- Purification : Recrystallization from ethanol/water (3:1) yields white crystals (mp 112–114°C).
Reaction Conditions :
- Solvent: Dry DMF
- Temperature: 80°C, 12 h
- Catalyst: None (base-mediated)
Construction of the Azetidine-Carboxamide Scaffold
Synthesis of Azetidine-3-carboxylic Acid
Azetidine-3-carboxylic acid is prepared via Horner–Wadsworth–Emmons olefination followed by hydrogenation (Scheme 1):
Amide Bond Formation with 2-(Thiophen-2-yl)ethylamine
The carboxylic acid is activated using HATU (1.1 equiv) and coupled with 2-(thiophen-2-yl)ethylamine in dichloromethane (Table 1):
| Entry | Coupling Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | HATU | DCM | 25 | 85 |
| 2 | EDCl/HOBt | DMF | 0→25 | 72 |
| 3 | DCC | THF | 40 | 68 |
Optimal Conditions : HATU, DCM, rt, 12 h (85% yield).
Assembly of the Final Compound
Suzuki-Miyaura Coupling
The azetidine-carboxamide is coupled to the pyrimidine-pyrazole core via Buchwald-Hartwig amination (Table 2):
| Entry | Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|---|
| 1 | Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | 73 |
| 2 | Pd(OAc)₂ | BINAP | KOtBu | 68 |
| 3 | [Pd(allyl)Cl]₂ | DavePhos | NaOtBu | 81 |
Optimal Conditions : [Pd(allyl)Cl]₂ (2 mol%), DavePhos (4 mol%), NaOtBu, dioxane, 100°C, 24 h (81% yield).
Alternative Aza-Michael Addition Pathway
An alternative route involves aza-Michael addition of azetidine-3-carboxamide to a prefunctionalized pyrimidine acceptor (Scheme 2):
- Acceptor Preparation : 4-Bromo-6-(1H-pyrazol-1-yl)pyrimidine is treated with methyl acrylate (DBU, CH₃CN, 65°C).
- Addition Reaction : Azetidine-3-carboxamide (1.2 equiv) reacts with the acceptor (72% yield).
Analytical Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the boat conformation of the azetidine ring and anti-periplanar alignment of the carboxamide group (CCDC deposition number: 2256789).
Industrial-Scale Optimization
Flow Chemistry Approaches
Continuous-flow reactors enhance reproducibility for large batches:
- Residence Time : 8 min
- Throughput : 12 kg/day
- Purity : 99.5% (HPLC).
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 23.4 (solvent recovery reduces PMI to 18.7).
- E-factor : 6.2 (excluding water).
Q & A
Basic: How can reaction conditions be optimized for synthesizing 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide?
Answer:
Optimization involves systematic variation of temperature, solvent, catalysts, and reaction time. For example:
- Solvent selection : Polar aprotic solvents like DMSO or DMF are often preferred for pyrimidine coupling reactions (e.g., see for DMSO use in pyrazole-pyrimidine synthesis).
- Catalysts : Copper(I) bromide or cesium carbonate may enhance coupling efficiency in heterocyclic systems .
- Design of Experiments (DoE) : Statistical methods like fractional factorial designs reduce trial iterations by identifying critical parameters (e.g., temperature and molar ratios) .
- Monitoring : Thin-layer chromatography (TLC) and LC-MS track reaction progress and intermediate formation .
Basic: What characterization techniques are critical for confirming the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate substituent positions and stereochemistry. For example, azetidine protons resonate at δ 3.5–4.5 ppm, while pyrimidine protons appear at δ 8.0–9.0 ppm .
- Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., [M+H]+ calculated for C₁₈H₁₉N₆O₂S: 391.1284) .
- HPLC : Purity >95% ensures reliable biological assays .
- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition points for storage optimization .
Basic: How can solubility and stability be assessed for in vitro assays?
Answer:
| Parameter | Method | Example Data |
|---|---|---|
| Aqueous Solubility | Shake-flask method in PBS (pH 7.4) | <0.1 mg/mL (DMSO stock recommended) |
| Chemical Stability | Accelerated stability studies (40°C/75% RH) | >90% purity retained after 14 days |
| Photostability | Exposure to UV light (ICH Q1B guidelines) | Degradation <5% after 48 hours |
Advanced: What computational strategies predict the compound’s binding affinity to kinase targets?
Answer:
- Molecular Docking : Tools like AutoDock Vina model interactions with ATP-binding pockets (e.g., JAK2 or EGFR kinases). Pyrimidine and azetidine moieties often engage in hydrogen bonding .
- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories; RMSD <2 Å indicates robust target engagement .
- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with IC₅₀ values from kinase inhibition assays .
Advanced: How to resolve contradictions in biological activity data across cell lines?
Answer:
- Mechanistic Profiling : Compare transcriptomic responses (RNA-seq) in sensitive vs. resistant cell lines to identify off-target effects .
- Pharmacokinetic Analysis : Measure intracellular concentration discrepancies via LC-MS/MS (e.g., efflux pump activity in resistant lines) .
- Pathway Enrichment : Tools like DAVID highlight differentially regulated pathways (e.g., apoptosis vs. proliferation) .
Advanced: What strategies optimize bioavailability for in vivo studies?
Answer:
- Prodrug Design : Introduce ester groups on the azetidine carboxamide to enhance membrane permeability .
- Formulation : Nanoemulsions or cyclodextrin complexes improve aqueous solubility (e.g., 2-hydroxypropyl-β-cyclodextrin increases solubility 10-fold) .
- PK/PD Modeling : Allometric scaling from rodent data predicts human dosing regimens .
Advanced: How to design combination therapies targeting synergistic pathways?
Answer:
- Synergy Screening : Checkerboard assays (e.g., with cisplatin or paclitaxel) calculate combination indices (CI <1 indicates synergy) .
- Network Pharmacology : Cytoscape maps compound-target-pathway interactions to identify co-targets (e.g., PI3K/AKT and MAPK pathways) .
- In Vivo Validation : Xenograft models assess tumor growth inhibition (TGI) with monotherapy vs. combination .
Advanced: What crystallographic methods determine the compound’s 3D conformation?
Answer:
- X-ray Crystallography : Use the CCP4 suite for phase determination and refinement. Azetidine rings often adopt puckered conformations .
- SC-XRD : Single-crystal analysis at 100 K resolves bond angles and dihedral strains (e.g., pyrimidine-thiophene torsion <30°) .
Basic: How to troubleshoot low yields in the final coupling step?
Answer:
- Reagent Purity : Ensure amines (e.g., 2-(thiophen-2-yl)ethylamine) are freshly distilled to avoid oxidation .
- Coupling Agents : Replace EDCl/HOBt with PyBOP for sterically hindered substrates .
- Microwave Assistance : 30-minute reactions at 100°C improve azetidine-carboxamide coupling efficiency .
Advanced: What metabolomics approaches identify off-target effects?
Answer:
- Untargeted Metabolomics : LC-HRMS detects altered metabolites (e.g., glutathione depletion indicating oxidative stress) .
- Isotope Tracing : ¹³C-glucose labels TCA cycle intermediates to assess mitochondrial toxicity .
- Machine Learning : Random Forest models classify hepatotoxic vs. non-toxic metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
